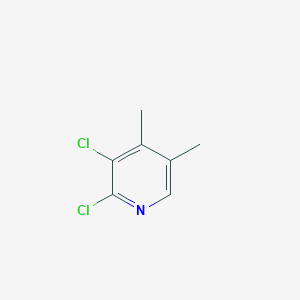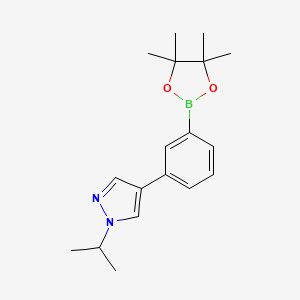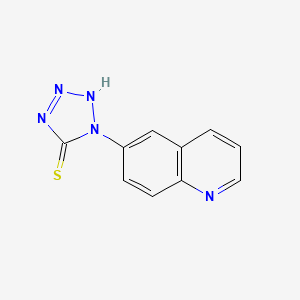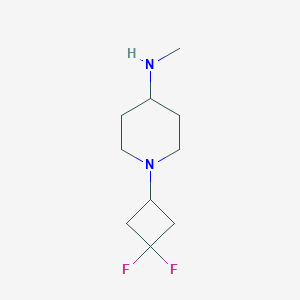
1-(3,3-difluorocyclobutyl)-N-methylpiperidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,3-Difluorocyclobutyl)-N-methylpiperidin-4-amine is a synthetic organic compound characterized by the presence of a difluorocyclobutyl group attached to a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-difluorocyclobutyl)-N-methylpiperidin-4-amine typically involves the following steps:
Formation of the Difluorocyclobutyl Intermediate: The difluorocyclobutyl group can be synthesized through the reaction of a suitable cyclobutyl precursor with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4).
Attachment to Piperidine: The difluorocyclobutyl intermediate is then reacted with N-methylpiperidin-4-amine under appropriate conditions to form the final product. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(3,3-Difluorocyclobutyl)-N-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorocyclobutyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclobutyl ketones or carboxylic acids, while reduction could produce difluorocyclobutyl alcohols.
科学研究应用
1-(3,3-Difluorocyclobutyl)-N-methylpiperidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound can be explored as a potential drug candidate due to its unique structural features. It may exhibit activity against specific biological targets, making it valuable for drug discovery and development.
Materials Science: The compound’s fluorinated structure can impart desirable properties such as increased thermal stability and hydrophobicity, making it useful in the development of advanced materials.
Biological Studies: Researchers can investigate the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space and the development of novel compounds.
作用机制
The mechanism of action of 1-(3,3-difluorocyclobutyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets. The difluorocyclobutyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The piperidine ring may also contribute to the compound’s overall pharmacological profile by influencing its physicochemical properties and bioavailability.
相似化合物的比较
Similar Compounds
1-(3,3-Difluorocyclobutyl)methanol: This compound shares the difluorocyclobutyl group but differs in the functional group attached to it.
1-(3,3-Difluorocyclobutyl)ethanone: Similar in structure but contains a ketone group instead of the piperidine ring.
(3,3-Difluorocyclobutyl)ethanol: Contains a hydroxyl group instead of the piperidine ring.
Uniqueness
1-(3,3-Difluorocyclobutyl)-N-methylpiperidin-4-amine is unique due to the combination of the difluorocyclobutyl group and the piperidine ring. This structural arrangement can result in distinct physicochemical properties and biological activities compared to other similar compounds. The presence of the piperidine ring may enhance the compound’s solubility, stability, and ability to interact with specific biological targets.
属性
分子式 |
C10H18F2N2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC 名称 |
1-(3,3-difluorocyclobutyl)-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C10H18F2N2/c1-13-8-2-4-14(5-3-8)9-6-10(11,12)7-9/h8-9,13H,2-7H2,1H3 |
InChI 键 |
JVORUPUEMFPVSX-UHFFFAOYSA-N |
规范 SMILES |
CNC1CCN(CC1)C2CC(C2)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


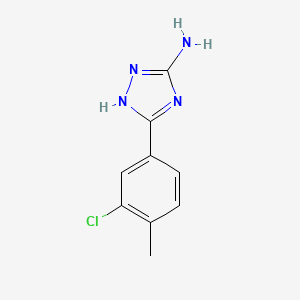
![3-Bromo-7-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13679072.png)

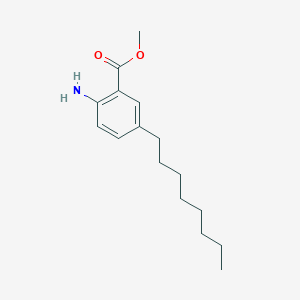
![3-Iodofuro[3,2-c]pyridin-4-amine](/img/structure/B13679085.png)
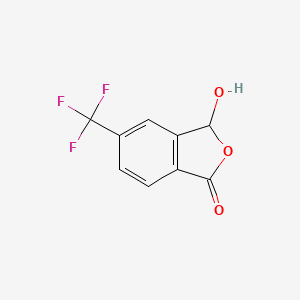
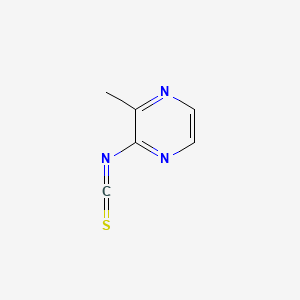

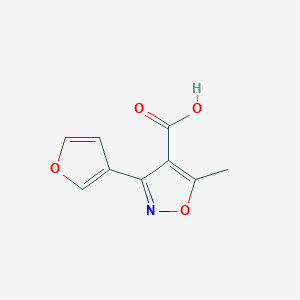

![5-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13679107.png)
